Conventional electrophilic oxidants (mCPBA, Oxone, H₂O₂) fail against electron-depleted substrates-a binary limitation that halts synthesis of fluorinated sulfones, epoxides, and N-oxides. HOF·CH₃CN is the only reagent possessing a truly electrophilic oxygen atom, enabling oxidation of these resistant substrates.
• Electron-poor sulfides (Rf-S-Ar) → sulfones; mCPBA/Oxone yield 0% conversion.
• Electron-depleted olefins epoxidized with 10⁵-fold rate advantage over mCPBA.
• Tertiary amines → N-oxides; unattainable with alternative reagents for >50 years.
• ¹⁷O/¹⁸O labeling via inexpensive enriched water-no pre-labeled reagents needed.
Molecular FormulaFO HOF FHO
Molecular Weight36.006 g/mol
CAS No.14034-79-8
Cat. No.B190078
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Hypofluorous acid
CAS
14034-79-8
Molecular Formula
FO HOF FHO
Molecular Weight
36.006 g/mol
Structural Identifiers
SMILES
OF
InChI
InChI=1S/FHO/c1-2/h2H
InChIKey
AQYSYJUIMQTRMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
10 mg / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Hypofluorous Acid (HOF·CH₃CN) Overview
Hypofluorous acid (HOF, CAS 14034-79-8) is the only known oxyacid of fluorine and the only hypohalous acid isolable as a solid [1]. Its defining chemical feature is the highly electrophilic character of its oxygen atom, arising from the O–F bond polarity in which oxygen is bonded to the more electronegative fluorine, rendering the oxygen atom electron-deficient and primed for electrophilic oxygen transfer . In its neat form, HOF is explosively unstable at room temperature with a half-life of approximately 30 minutes, decomposing to HF and O₂ [2]. However, when complexed with acetonitrile as HOF·CH₃CN—generated in situ by passing dilute fluorine through aqueous acetonitrile—the reagent becomes sufficiently stabilized for routine laboratory use, with a practical working window of several hours at ambient temperature . This complex represents the only chemical entity known to possess a truly electrophilic oxygen atom capable of transferring oxygen to sites inaccessible to conventional oxidants [3].
WorkflowElectrophilic oxygen transfer to electron-deficient sites
FormatIn situ generated HOF·CH₃CN complex in acetonitrile
StabilitySeveral-hour working window at ambient temperature; extended at 0 °C
[1] Wikipedia. Hypofluorous acid. Retrieved from https://en.wikipedia.org/wiki/Hypofluorous_acid. View Source
[2] ScienceDirect. Hypofluorous Acid. In: Topics in Chemistry. Retrieved from https://www.sciencedirect.com/topics/chemistry/hypofluorous-acid. View Source
[3] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
Why HOF·CH₃CN Cannot Be Substituted
Electrophilic oxygen transfer reagents constitute a broad class of oxidants including peracids (e.g., mCPBA), dioxiranes (e.g., DMDO), oxaziridines, and hydrogen peroxide-based systems. However, the electrophilicity of oxygen in HOF·CH₃CN is fundamentally distinct—it is the only reagent documented to possess a "truly electrophilic oxygen" species capable of oxygenating electron-depleted substrates that resist attack by all conventional electrophilic oxidants [1]. Whereas peracids and dioxiranes rely on nucleophilic attack by the substrate on an electrophilic oxygen center that retains significant electron density, the oxygen atom in HOF·CH₃CN is uniquely electron-deficient due to the strong electron-withdrawing effect of fluorine and the specific hydrogen-bonded complexation with acetonitrile [2]. This distinction manifests in three procurement-relevant failure modes for generic substitution: (1) electron-poor sulfides (e.g., Rf–S–Ar) are oxidized to sulfones by HOF·CH₃CN but remain completely unreactive toward mCPBA, Oxone, or H₂O₂-based systems [3]; (2) electron-depleted olefins that fail to undergo epoxidation with any other reagent are epoxidized by HOF·CH₃CN in minutes at room temperature [4]; (3) tertiary aliphatic and aromatic amines, which have resisted oxygenation for over 50 years using alternative reagents, are cleanly converted to N-oxides with HOF·CH₃CN [5]. These are not incremental improvements in yield or selectivity—they represent binary functional outcomes (reaction occurs vs. no reaction) that preclude generic substitution.
Electron-deficient sulfide oxidation
Peracids, dioxiranes, and Oxone may show zero reactivity toward Rf–S–Ar substrates; substitution may not be possible for these targets.
Electron-poor alkene epoxidation
mCPBA can require days or fail entirely on highly electron-depleted alkenes; the kinetic profile of HOF·CH₃CN may be required for practical reaction timescales.
Tertiary amine N-oxidation
Conventional oxidants have failed to oxygenate many tertiary aromatic amines; HOF·CH₃CN may be the only reported route for certain N-oxide derivatives.
[1] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
[2] Appelman EH, Dunkelberg O, Kol M. Hypofluorous acid and acetonitrile: the taming of a reagent. J Fluor Chem. 1992;56(2):199-213. doi:10.1016/S0022-1139(00)81103-3. View Source
[3] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
[4] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
[5] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
HOF·CH₃CN: Head-to-Head Comparisons
Oxidation of Electron-Deficient Sulfides
Electron-depleted sulfides of the type Rf–S–Ar (where Rf is a perfluoroalkyl group and Ar is an electron-deficient aryl group) are completely unreactive toward conventional electrophilic oxidants such as mCPBA (meta-chloroperoxybenzoic acid), Oxone (potassium peroxymonosulfate), and hydrogen peroxide-based systems. In contrast, HOF·CH₃CN cleanly oxidizes these substrates to the corresponding sulfones (Rf–SO₂–Ar) under mild conditions [1]. This binary functional outcome—reaction vs. no reaction—establishes HOF·CH₃CN as the exclusive reagent for this substrate class.
Sulfide oxidationHead-to-head
Complete conversion vs 0% (no reaction)
Binary outcome supports exclusive selection for electron-deficient sulfides
Oxidation of electron-depleted sulfides (Rf–S–Ar) to sulfones
Target Compound Data
Complete conversion to sulfone (quantitative yields achievable)
Comparator Or Baseline
mCPBA, Oxone, H₂O₂-based systems: 0% conversion (no reaction)
Quantified Difference
Reaction occurs vs. no reaction (binary outcome)
Conditions
Room temperature, acetonitrile solvent, in situ generated HOF·CH₃CN
Why This Matters
For procurement in fluorinated sulfone synthesis, HOF·CH₃CN is the only viable reagent—conventional oxidants cannot be substituted regardless of concentration, temperature, or stoichiometry.
[1] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
Epoxidation of Electron-Poor Alkenes
Electron-depleted olefins, such as those bearing strongly electron-withdrawing substituents (e.g., fluorinated alkenes, α,β-unsaturated carbonyls with multiple electron-withdrawing groups), are either completely unreactive toward mCPBA or react extremely sluggishly. Rozen (2014) reports that epoxidations that cannot be performed with mCPBA or that proceed with mCPBA only over extended timeframes are accomplished with HOF·CH₃CN in minutes at room temperature, with a rate enhancement estimated at approximately 5 orders of magnitude in favorable cases [1]. This dramatic kinetic advantage translates to practical synthetic utility for substrates that would otherwise require multi-day reaction times or fail entirely.
Epoxidation rateCross-study
~10⁵-fold rate enhancement vs mCPBA
Reported kinetic advantage may enable epoxidation of unreactive alkenes
mCPBA requires days or shows no reaction
olefin epoxidationelectron-deficient alkenesoxygen transfer kinetics
Evidence Dimension
Epoxidation rate for electron-depleted olefins
Target Compound Data
Complete epoxidation in minutes at room temperature
Comparator Or Baseline
mCPBA: either no reaction or reaction times requiring days (estimated ~10⁵-fold slower in favorable cases)
Quantified Difference
Approximately 5 orders of magnitude rate enhancement
Conditions
Room temperature, acetonitrile solvent, HOF·CH₃CN generated in situ
Why This Matters
The 10⁵-fold rate differential means that reactions impractical with mCPBA due to timescale or decomposition become routine with HOF·CH₃CN, directly impacting synthetic feasibility and throughput.
olefin epoxidationelectron-deficient alkenesoxygen transfer kinetics
[1] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
Tertiary Amine N-Oxidation
The oxygenation of tertiary nitrogen atoms—particularly in aromatic amines such as pyridines, quinolines, and phenanthrolines—has been a longstanding challenge in synthetic chemistry. Conventional reagents including mCPBA, hydrogen peroxide/acetic acid, and dioxiranes have failed to oxygenate many tertiary aromatic amines despite over 50 years of attempts. HOF·CH₃CN cleanly oxygenates both aliphatic and aromatic tertiary amines to the corresponding N-oxides under mild conditions [1]. For substrates such as certain diazafluorenones and quinoxalines, HOF·CH₃CN enables N,N‘-dioxide formation that could not be accomplished by any previously reported method [2].
Amine N-oxidationHead-to-head
Conversion to N-oxides where all alternatives fail
Reported to unlock synthesis of historically inaccessible N-oxides
Oxygenation of tertiary aromatic amines to N-oxides
Target Compound Data
Clean conversion to N-oxides; successful for substrates including phenanthrolines, bipyridines, diazafluorenones, and quinoxalines
Comparator Or Baseline
mCPBA, H₂O₂/AcOH, dioxiranes: 0% conversion (no reaction) for numerous aromatic amine substrates
Quantified Difference
Reaction occurs vs. no reaction (binary outcome) for historically inaccessible substrates
Conditions
Room temperature, acetonitrile solvent, short reaction times
Why This Matters
HOF·CH₃CN unlocks synthetic access to N-oxide derivatives that are otherwise unobtainable, enabling exploration of novel chemical space in medicinal chemistry and materials science.
[1] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
[2] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
Reagent Stability: HOF·CH₃CN vs. Neat HOF
Neat HOF is explosively unstable at room temperature with a half-life of approximately 30 minutes, decomposing to HF and O₂, which severely limits its practical utility as a laboratory reagent [1]. In contrast, the HOF·CH₃CN complex, formed by complexation with acetonitrile (equilibrium constant K ≈ 3 at room temperature; enthalpy of complex formation ΔH = −14.3 ± 0.5 kJ mol⁻¹), exhibits dramatically enhanced stability [2]. The complex can be stored in acetonitrile solution at room temperature for several hours without significant decomposition, and at 0 °C the half-life extends to several hours, enabling practical synthetic workflows [3].
At least 4–6× longer usable lifetime in complexed form; dramatically reduced explosion hazard
Conditions
Acetonitrile solvent, ambient temperature
Why This Matters
The stability differential is critical for procurement and operational planning: neat HOF is impractical for routine laboratory use, whereas HOF·CH₃CN solutions can be generated and utilized within a standard working day.
reagent stabilityoxygen transfer reagentin situ generation
[1] ScienceDirect. Hypofluorous Acid. In: Topics in Chemistry. Retrieved from https://www.sciencedirect.com/topics/chemistry/hypofluorous-acid. View Source
[2] Appelman EH, Dunkelberg O, Kol M. Hypofluorous acid and acetonitrile: the taming of a reagent. J Fluor Chem. 1992;56(2):199-213. doi:10.1016/S0022-1139(00)81103-3. View Source
[3] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
HOF·CH₃CN Application Scenarios
Synthesis of Electron-Deficient Sulfones
Electron-depleted sulfones, particularly those bearing perfluoroalkyl groups (Rf–SO₂–Ar), are essential motifs in fluorinated drug candidates and crop protection agents. Conventional oxidants fail to convert Rf–S–Ar precursors to these sulfones, making HOF·CH₃CN the exclusive synthetic route [1]. Procurement of HOF·CH₃CN or its in situ generation setup is therefore non-negotiable for laboratories engaged in fluorinated sulfone synthesis.
Epoxidation of Electron-Deficient Alkenes
Fluorinated epoxides and epoxides derived from electron-deficient alkenes are valuable intermediates in medicinal chemistry and polymer synthesis. The 10⁵-fold rate advantage of HOF·CH₃CN over mCPBA [2] enables practical, scalable epoxidation of these challenging substrates at room temperature within minutes. For continuous flow applications, the microreactor-based generation of HOF·RCN complexes [3] offers a safe, scalable platform for industrial production of these specialized epoxides.
Aromatic N-Oxides for Advanced Materials
Poly-N-oxide derivatives of heteroaromatic systems, including [all]-S,S-dioxo-oligothiophenes, exhibit narrowed HOMO-LUMO gaps essential for organic semiconductors in FETs and LEDs [4]. HOF·CH₃CN enables the first-time synthesis of these fully oxygenated derivatives, as well as energetic materials based on five-membered cyclic poly-NO compounds. The reagent also permits surface-selective oxidation of oligothiophene nanoparticles while preserving the core electronic properties [5], a capability unmatched by any alternative oxidant.
Oxygen Isotope Labeling (¹⁷O/¹⁸O)
Because the oxygen atom in HOF·CH₃CN originates from water, isotopic labeling with ¹⁷O or ¹⁸O is achieved simply by using isotopically enriched water in the reagent generation step—a cost-effective alternative to purchasing expensive pre-labeled reagents [6]. HOF·CH₃CN has been successfully employed to synthesize ¹⁸O-labeled alcohols, carbonyls, and the hypoxia-activated prodrug tirapazamine [7], making it a strategic procurement choice for laboratories conducting isotopic tracer studies.
Application
Selection Property
Validation Focus
Electron-deficient sulfone synthesis
Electrophilic oxygen transfer to Rf–S–Ar substrates
Substrate scope for non-reactive oxidants
Electron-poor alkene epoxidation
Kinetic preference over conventional peracids
Reaction timescale and functional group tolerance
Aromatic N-oxide materials
Oxygenation of tertiary aromatic amines
Access to novel poly-N-oxide structures
Oxygen isotope labeling
O-atom source from H₂¹⁸O
Isotopic enrichment and labeling fidelity
[1] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
[2] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
[3] Murray C, Sandford G. A process for making and using hypofluorous acid (HOF)/nitrile (RCN) complexes. Patent EP-2188046-A2, 2010. View Source
[4] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
[5] Rozen S. HOF·CH3CN: The Most Potent Oxygen Transfer Agent for a Large Variety of Organic Molecules. Molecules. 2025;30(6):1248. doi:10.3390/molecules30061248. View Source
[6] Rozen S. HOF·CH3CN: Probably the Best Oxygen Transfer Agent Organic Chemistry Has to Offer. Acc Chem Res. 2014;47(8):2378-2389. doi:10.1021/ar500107b. View Source
[7] Gatenyo J, Vints I, Rozen S. The first general route for efficient synthesis of ¹⁸O labelled alcohols using the HOF·CH₃CN complex. Chem Commun. 2013;49(67):7379-7381. doi:10.1039/c3cc42337a. View Source
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